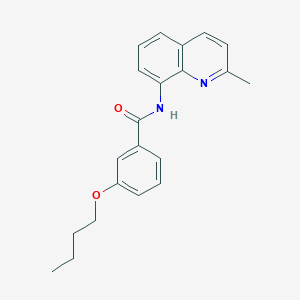![molecular formula C20H24N2O7S2 B11340512 Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11340512.png)
Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE is a complex organic compound with a molecular formula of C20H24N2O7S2 and a molecular weight of 468.55 . This compound features a benzoate core substituted with methoxy groups and a piperidine ring attached to a thiophene-2-sulfonyl group. It is achiral and has specific physicochemical properties such as logP of 2.0514 and logD of 1.4062 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE involves multiple steps, typically starting with the preparation of the benzoate core followed by the introduction of the piperidine and thiophene-2-sulfonyl groups. Common synthetic methods include:
Condensation Reactions: Utilizing reagents like phosphorus pentasulfide (P4S10) for sulfurizing agents.
Coupling Reactions: Employing Suzuki–Miyaura coupling for the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Including halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action for METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have similar thiophene-based structures.
Piperidine Derivatives: Including compounds like piperidine-4-carboxamide.
Uniqueness
METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its methoxy-substituted benzoate core and thiophene-2-sulfonyl-piperidine moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N2O7S2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O7S2/c1-27-16-10-14(20(24)29-3)15(11-17(16)28-2)21-19(23)13-6-4-8-22(12-13)31(25,26)18-7-5-9-30-18/h5,7,9-11,13H,4,6,8,12H2,1-3H3,(H,21,23) |
InChI Key |
RHHLGWCHTQRREA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B11340439.png)
![2-(3-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11340450.png)
![(5Z)-1-benzyl-5-[5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11340452.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11340460.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11340461.png)
![1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11340464.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11340465.png)

![1-(2-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11340473.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11340480.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11340487.png)
![1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11340495.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11340510.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11340513.png)
